molecular formula C15H23N5O3 B4136763 1-Methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea

1-Methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea

Cat. No.: B4136763
M. Wt: 321.37 g/mol
InChI Key: PMRIUXAKSPSBOL-UHFFFAOYSA-N
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Description

N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is a synthetic organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a urea moiety through a propyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-methylpiperazine with 2-nitrophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea can be scaled up using a similar synthetic route. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Scientific Research Applications

N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.

    N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}carbamate: Contains a carbamate group instead of a urea group.

    N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}amide: Contains an amide group instead of a urea group.

Uniqueness

N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-16-15(21)17-7-4-8-18-9-11-19(12-10-18)13-5-2-3-6-14(13)20(22)23/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRIUXAKSPSBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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